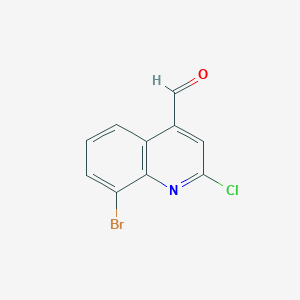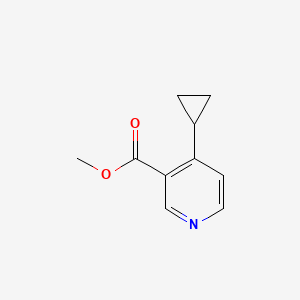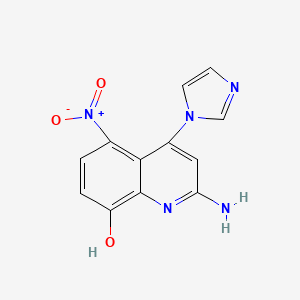
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol is a heterocyclic compound that contains both imidazole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline ring, followed by the introduction of the imidazole group through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to deprotonate the imidazole group, making it more nucleophilic.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Amino-4-(1H-imidazol-1-yl)-5-aminoquinolin-8-ol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol involves its interaction with specific molecular targets within cells. For its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death and proliferation.
相似化合物的比较
Similar Compounds
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinoline: Similar structure but lacks the hydroxyl group.
2-Amino-4-(1H-imidazol-1-yl)-5-nitrobenzene: Contains a benzene ring instead of a quinoline ring.
2-Amino-4-(1H-imidazol-1-yl)-5-nitropyridine: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol is unique due to the presence of both imidazole and quinoline moieties, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems in a single molecule provides a versatile scaffold for the development of new therapeutic agents.
属性
分子式 |
C12H9N5O3 |
|---|---|
分子量 |
271.23 g/mol |
IUPAC 名称 |
2-amino-4-imidazol-1-yl-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C12H9N5O3/c13-10-5-8(16-4-3-14-6-16)11-7(17(19)20)1-2-9(18)12(11)15-10/h1-6,18H,(H2,13,15) |
InChI 键 |
UQHNYNMJSOGHNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=CC(=N2)N)N3C=CN=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)



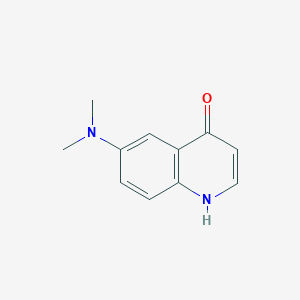
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
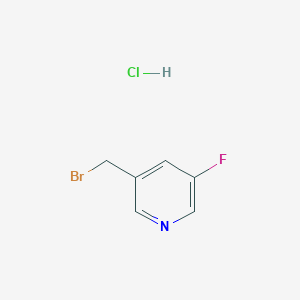
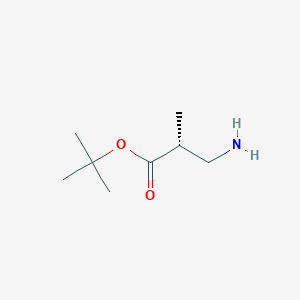
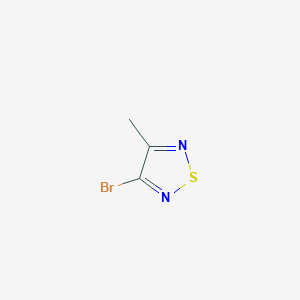
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
